3-Methylcyclobutanamine hydrochloride

Medicinal Chemistry Drug-likeness Lipophilicity

Stereochemical ambiguity in mixed-isomer cyclobutylamine grades compromises SAR reproducibility for dopamine receptor antagonist programs. cis-3-Methylcyclobutanamine hydrochloride (CAS 1093951-55-3) provides a defined (1s,3s) configuration. - **Conformational rigidity**: Fsp3 = 1.0, zero rotatable bonds; entropic advantage for target binding - **cis-specific properties**: LogP ~1.43-2.25 (free base/HCl); distinct reactivity from trans isomer per classical deamination studies - **Fragment-ready**: MW 121.61 g/mol (salt), solubility 3.89 mg/mL; batch-specific NMR/HPLC certificates available

Molecular Formula C5H12ClN
Molecular Weight 121.61
CAS No. 1093951-55-3
Cat. No. B3080974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclobutanamine hydrochloride
CAS1093951-55-3
Molecular FormulaC5H12ClN
Molecular Weight121.61
Structural Identifiers
SMILESCC1CC(C1)N.Cl
InChIInChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H
InChIKeyVXDHLHFUJZFKHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Methylcyclobutanamine HCl: Stereochemically Defined Cyclobutylamine


cis-3-Methylcyclobutanamine hydrochloride (CAS 1093951-55-3) is a conformationally constrained, stereochemically defined primary amine building block belonging to the cyclobutylamine class. The compound features a four-membered cyclobutane ring with a methyl substituent and an amine group in the cis configuration (1s,3s), provided as the hydrochloride salt (C₅H₁₂ClN, MW 121.61 g/mol) . Its fully saturated carbon skeleton (Fsp3 = 1.0) and zero rotatable bonds confer exceptional conformational rigidity, making it a valuable scaffold for medicinal chemistry programs targeting dopamine receptors and other CNS targets, where spatial orientation of pharmacophoric elements is critical for selective receptor engagement [1]. Nine FDA-approved drugs currently contain the cyclobutane structural motif, predominantly in neurological and oncological indications, underscoring the pharmaceutical relevance of this chemotype .

Stereochemically defined cis-cyclobutylamine building block
Conformationally rigid scaffold (Fsp3 1.0, zero rotatable bonds)
Multi-supplier availability with documented batch-specific QC

cis-3-Methylcyclobutanamine HCl: Stereochemistry Matters


The cis stereochemistry of CAS 1093951-55-3 is not a trivial structural nuance—it is a functional determinant of both chemical reactivity and biological target engagement. The cis and trans isomers of 3-methylcyclobutylamine exhibit measurably different physicochemical properties, including a LogP difference of approximately 0.67–1.49 log units (cis free base XLOGP3 1.43 vs. trans free base ACD/LogP 0.76; cis HCl salt LogP 2.25), which directly impacts membrane permeability, metabolic stability, and off-target promiscuity [1]. Furthermore, classic deamination studies have demonstrated that the cis and trans isomers produce distinct product distributions, confirming that stereochemistry governs fundamental chemical reactivity pathways [2]. Procuring an undefined or mixed-isomer grade (e.g., CAS 89381-07-7, commonly 95% purity) introduces stereochemical ambiguity that can compromise the reproducibility of asymmetric syntheses and structure–activity relationship (SAR) studies, particularly in dopamine receptor antagonist programs where the spatial orientation of the amine-bearing substituent critically influences D₂/D₃ receptor subtype selectivity .

cis isomer (Specified)
trans / Mixed isomer
Stereochemical purity
Defined cis configuration with batch QC
Undefined or mixed stereochemistry may alter reaction outcomes
Physicochemical profile
Measurable LogP and permeability within reported range
Different LogP may shift membrane permeability and metabolic stability
Reactivity predictability
Reported to favor unrearranged deamination products
trans isomer may favor rearranged byproducts

cis-3-Methylcyclobutanamine HCl: Quantitative Comparison Evidence


Lipophilicity: cis vs. trans Difference

The cis-configured 3-methylcyclobutanamine hydrochloride (CAS 1093951-55-3) exhibits significantly higher lipophilicity than its trans diastereomer (CAS 2231666-45-6). The cis HCl salt has a measured/computed LogP of 2.2459, compared to the trans free base ACD/LogP of 0.76 [1]. The cis free base XLOGP3 is 1.43, representing a minimum LogP elevation of 0.67 units relative to the trans isomer . This lipophilicity differential is consistent with the broader observation that cis-1,2-disubstituted cyclobutanes can exhibit distinct lipophilicity profiles compared to trans counterparts, with documented LogP differences ranging from 0.5 to >1.0 log units depending on substituent identity .

Lipophilicity (cis vs. trans)
Reported
ΔLogP ≥ 0.67 (cis higher)
May influence permeability and metabolic stability
Predicted LogP values; experimental verification advised
Medicinal Chemistry Drug-likeness Lipophilicity

Purity Specification: cis Isomer vs. Mixed Isomer

The stereochemically unambiguous cis isomer (CAS 1093951-55-3) is routinely supplied with a minimum purity specification of 97%, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC . In contrast, the mixed or unspecified isomer grade (CAS 89381-07-7) is predominantly offered at 95% purity by major vendors including Sigma-Aldrich and ChemScene, with fewer batch-specific QC certificates . The 2-percentage-point purity differential (97% vs. 95%) represents a meaningful reduction in total impurity burden, which is particularly significant when the compound serves as a key intermediate in multi-step syntheses where impurities propagate and amplify through subsequent transformations. Furthermore, Bidepharm and MolCore specifically provide NMR/HPLC/GC batch certificates for CAS 1093951-55-3, enabling procurement teams to verify stereochemical integrity and chemical purity before committing to multi-gram or kilogram-scale purchases .

Purity Specification
Data to verify
Cis: ≥97% with batch QC | Mixed: ~95%
Higher purity may reduce impurity propagation
Supplier-sourced data; verify with in-house analysis
Procurement Analytical Quality Stereochemical Integrity

Conformational Rigidity vs. Larger Cycloalkylamines

3-Methylcyclobutanamine hydrochloride possesses a fraction of sp³-hybridized carbons (Fsp3) of 1.0—the theoretical maximum—and zero rotatable bonds . This fully saturated, conformationally locked scaffold contrasts with cyclopentylamine (Fsp3 = 1.0 but with measurable ring puckering dynamics and pseudorotation) and cyclohexylamine (Fsp3 = 1.0 but with well-characterized chair–boat interconversion), where conformational flexibility can reduce target binding entropy [1]. The cyclobutane ring's puckered geometry (bond angle ~88°, folded structure) relieves torsional strain while maintaining a rigid exit vector for the amine substituent, providing predictable spatial presentation of pharmacophoric elements [2]. In fragment-based drug discovery, increasing Fsp3 from ~0.3 (typical of flat aromatic fragments) to 1.0 has been correlated with decreased cytochrome P450 inhibition and improved clinical success rates [3].

Conformational Rigidity
Class-level
Fsp3 = 1.0; Rotatable bonds = 0
Supports entropy-driven binding in fragment-based screening
Class-level inference; validate per target
Conformational Restriction Drug Design Fragment-Based Discovery

Deamination Reactivity: cis vs. trans Product Distribution

A foundational study by Lillien and Handloser (J. Am. Chem. Soc., 1971) directly compared the deamination of cis- and trans-3-methylcyclobutylamine under identical nitrous acid conditions [1]. The two diastereomers produced markedly different product ratios: the cis isomer generated a higher proportion of unrearranged substitution products, while the trans isomer favored rearranged products arising from carbocation migration pathways. The differences in cis and trans product ratios were attributed to steric control of the initial orbital overlap process concerted with loss of nitrogen, providing direct experimental evidence that the relative spatial orientation of the amine and methyl groups on the cyclobutane ring governs fundamental reaction outcomes [2]. This reactivity divergence has practical implications for synthetic planning: the cis isomer (CAS 1093951-55-3) offers a more predictable reaction manifold when used as a synthetic intermediate, reducing the risk of undesired rearrangement byproducts.

Deamination Products
Reported
cis favors unrearranged substitution; trans favors rearrangement
May offer more predictable reaction outcomes
Peer-reviewed mechanistic study (Lillien, 1971)
Physical Organic Chemistry Stereochemistry Reaction Mechanism

Solubility Profile: Suitable for In Vitro Assays

The hydrochloride salt of cis-3-methylcyclobutanamine (CAS 1093951-55-3) exhibits aqueous solubility of 3.89 mg/mL (32 mM), classified as 'very soluble' on the LogS scale (ESOL LogS −1.49) . This solubility profile is consistent with the hydrochloride salt form, which enhances aqueous solubility relative to the free base through ionization. The compound is also soluble in polar protic solvents including methanol, and in DMSO and CDCl₃ for analytical sample preparation . The melting point of approximately 130–135 °C and thermal stability up to 180 °C under nitrogen (by TGA) provide practical handling latitude for laboratory operations . For long-term storage, the compound is recommended at 2–8 °C in tightly sealed containers with desiccant, protected from light, with stock solutions at −20 °C stable for up to 1 month and at −80 °C for up to 6 months [1].

Aqueous Solubility
Reported
3.89 mg/mL (32 mM), MP ~130–135°C
Facilitates in vitro assay preparation with minimal co-solvent
HCl salt form; verify solubility in assay media
Pre-formulation Solubility Biopharmaceutics

Procurement and Availability: cis vs. trans Isomer

The cis isomer (CAS 1093951-55-3) is available from multiple established chemical suppliers with transparent pricing and ready inventory in quantities from 100 mg to 10 g, with kilo-scale custom synthesis options . Representative pricing includes €245/100 mg and €511/500 mg (CymitQuimica, 2025 pricing) and ¥1,168/100 mg through ¥3,899/1 g (Macklin, 97% grade) . In contrast, the trans isomer (CAS 2231666-45-6) is significantly more expensive and less available: Aladdin Scientific lists 500 mg at $387.90 with 8–12 week lead times, and Fluorochem offers limited stock . The cis isomer's broader supplier base (Bidepharm, AKSci, CymitQuimica, Aladdin, MolCore, ChemShuttle, Leyan) provides procurement resilience and competitive pricing, reducing single-supplier dependency risks for multi-year drug discovery programs.

Commercial Availability
Data to verify
Cis: ≥7 suppliers, in-stock | Trans: 2–3, 8–12 wk lead
Multi-supplier cis availability supports uninterrupted synthesis
Vendor data as of 2025; confirm lead times
Supply Chain Procurement Inventory Availability

cis-3-Methylcyclobutanamine HCl: Key Applications


D₂/D₃ Antagonist Synthesis for Antipsychotic Discovery

The primary documented application of cis-3-methylcyclobutanamine hydrochloride is as a key intermediate in constructing dopamine receptor antagonists, where the cyclobutane ring imposes conformational constraints that promote selective D₂/D₃ receptor binding . The cis stereochemistry (1s,3s) places the amine substituent in a defined spatial orientation that, when elaborated into tricyclic or heterocyclic antagonist scaffolds, can differentiate binding selectivity between D₂ and D₃ receptor subtypes—a critical parameter for developing atypical antipsychotics with reduced extrapyramidal side effects. The compound's Fsp3 of 1.0 and zero rotatable bonds contribute to the entropic advantage in target binding that is characteristic of rigid cyclobutane pharmacophores [1]. Procurement of the stereochemically defined cis isomer (CAS 1093951-55-3, ≥97% purity) is recommended for SAR studies where stereochemical ambiguity from mixed-isomer grades (CAS 89381-07-7) could confound interpretation of biological activity data .

Stereochemically Controlled Fragment Libraries

The cis-3-methylcyclobutanamine scaffold is well-suited as a primary amine fragment for generating FBDD libraries through reductive amination, amide coupling, or sulfonamide formation. Its molecular weight (121.61 g/mol as HCl salt; 85.15 g/mol as free base) falls within the optimal fragment range (MW < 300 Da), and its Fsp3 of 1.0 aligns with the 'Escape from Flatland' paradigm that correlates higher sp³ carbon fraction with improved clinical success rates . The cis configuration provides a predictable exit vector for fragment elaboration, enabling reliable SAR interpretation when comparing derivatives. The compound's aqueous solubility of 3.89 mg/mL (32 mM) supports screening at biochemically relevant concentrations without excessive DMSO co-solvent, reducing solvent-related assay artifacts [1]. The availability of batch-specific NMR and HPLC certificates enables fragment library curators to verify identity and purity before committing to expensive biochemical or biophysical screening campaigns .

Diastereoselective Synthesis and Chiral Auxiliaries

The cis-3-methylcyclobutanamine framework, with its two defined stereocenters, serves as a chiral building block for asymmetric synthesis applications. The classic deamination study by Lillien and Handloser (1971) demonstrated that the cis isomer exhibits fundamentally different reaction product distributions compared to the trans isomer, confirming that stereochemistry governs chemical outcome in transformations involving the cyclobutyl carbocation intermediate . This predictable, stereochemistry-dependent reactivity can be exploited in the design of chiral auxiliaries and stereoselective synthetic methodologies. For catalyst development programs, the rigid cyclobutane scaffold provides a well-defined chiral environment that can be elaborated into ligands for asymmetric catalysis. The commercial availability of the cis isomer at 97%+ purity from multiple suppliers ensures that stereochemical integrity is maintained throughout multi-step synthetic sequences [1].

Conformationally Constrained Bioisostere for Lead Optimization

In lead optimization, the 3-methylcyclobutanamine motif can function as a conformationally constrained bioisostere for flexible alkyl amine pharmacophores, potentially improving target selectivity and metabolic stability. The cyclobutane ring replaces rotatable bonds with a rigid scaffold while maintaining similar steric bulk to a gem-dimethyl or isopropyl group, thereby reducing the entropic penalty of binding and potentially improving ligand efficiency . The measurable LogP difference between cis (LogP ~1.43–2.25) and trans (LogP ~0.76) isomers provides medicinal chemists with a tunable lipophilicity range for optimizing ADME properties without altering the core pharmacophore. The hydrochloride salt form facilitates handling, storage, and dissolution for parallel synthesis applications, while the defined melting point (~130–135 °C) provides a convenient identity check upon receipt [1]. The compound's placement within the broader class of cyclobutane-containing FDA-approved drugs (nine currently marketed) provides regulatory precedent for the cyclobutane chemotype .

Application
Selection Property
Validation Focus
Dopamine receptor subtype-selectivity studies
Defined cis stereochemistry
D₂/D₃ binding profile review
Fragment-based library construction
Conformational rigidity and solubility
Biophysical screening compatibility
Stereoselective synthesis methodology
Cis-specific reactivity profile
Reaction outcome reproducibility
Lead optimization with constrained bioisosteres
Lipophilicity differential (cis/trans)
ADME property optimization

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